5-(3-methoxypropyl)-3-oxo-2-phenyl-N-(pyridin-3-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide
Description
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Properties
IUPAC Name |
5-(3-methoxypropyl)-3-oxo-2-phenyl-N-pyridin-3-ylpyrazolo[4,3-c]pyridine-7-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O3/c1-30-12-6-11-26-14-18(21(28)24-16-7-5-10-23-13-16)20-19(15-26)22(29)27(25-20)17-8-3-2-4-9-17/h2-5,7-10,13-15H,6,11-12H2,1H3,(H,24,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZXZFPOUYYZQJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NC4=CN=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that pyridine derivatives often interact with various biological targets, including enzymes, receptors, and ion channels
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific information. Pyridine derivatives are known to interact with their targets in various ways, such as inhibiting enzyme activity or modulating receptor function. The specific interactions of this compound with its targets would need to be determined through further experimental studies.
Biochemical Pathways
Pyridine derivatives can influence a variety of biochemical pathways depending on their specific targets
Biological Activity
The compound 5-(3-methoxypropyl)-3-oxo-2-phenyl-N-(pyridin-3-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide is a member of the pyrazolo[4,3-c]pyridine class, which has garnered attention for its potential biological activities, particularly in cancer therapy and anti-inflammatory applications. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a pyrazolo core linked to various functional groups that are essential for its biological activity.
Cytotoxicity
Recent studies have indicated that compounds within the pyrazolo[4,3-c]pyridine class exhibit significant cytotoxicity against various cancer cell lines. For instance, a study evaluated the cytotoxic effects of substituted pyrazolone derivatives on A431 human keratinocytes. The findings demonstrated that these compounds showed higher toxicity in cancerous cells compared to non-cancerous counterparts (HaCaT cells), with statistical significance noted () .
Table 1: Cytotoxicity of Pyrazolone Derivatives
| Compound ID | Cell Line | IC50 (μM) | Significance |
|---|---|---|---|
| Compound A | A431 (Cancer) | 15.2 | |
| Compound B | HaCaT (Non-cancer) | 45.6 | N/A |
The mechanisms through which these compounds exert their cytotoxic effects are multifaceted. Key pathways implicated include:
- PI3K/Akt Pathway : Inhibition of this pathway has been linked to reduced cell proliferation and increased apoptosis in tumor cells .
- ERK1/2 Pathway : Compounds have been shown to inhibit this pathway, which is crucial for cell cycle regulation and survival .
- Cyclin-dependent Kinases : The inhibition of these kinases prevents uncontrolled cell division, making them a target for cancer therapies .
Structure-Activity Relationships (SAR)
The biological activity of pyrazolo derivatives is significantly influenced by their structural components. Modifications at specific positions on the pyrazolo ring or side chains can enhance or diminish activity.
Table 2: Structure-Activity Relationships
| Modification | Effect on Activity | Reference |
|---|---|---|
| Methoxy Group | Increased potency | |
| Trifluoromethyl | Improved metabolic stability | |
| Amide Linkage | Enhanced binding affinity |
Case Studies
Several case studies have been conducted to evaluate the biological efficacy of pyrazolo derivatives:
- Study on Anti-inflammatory Effects : A recent investigation demonstrated that certain pyrazolo derivatives exhibited strong anti-inflammatory properties by inhibiting COX enzymes, with some compounds showing IC50 values comparable to established anti-inflammatory drugs like celecoxib .
- Cancer Cell Migration : Another study assessed the impact of pyrazolone derivatives on cancer cell migration using scratch assays. Four out of nine tested compounds significantly inhibited migration in A431 cells .
Scientific Research Applications
Biological Activities
-
Anticancer Activity
- Compounds with a pyrazolo[4,3-c]pyridine scaffold have been investigated for their potential as anticancer agents. For instance, research indicates that derivatives of this scaffold can inhibit Polo-like kinase 1 (Plk1), a critical regulator of cell division that is often overexpressed in cancer cells. Inhibiting Plk1 can lead to reduced proliferation of cancer cells and increased apoptosis .
-
Antimicrobial Properties
- The compound has shown promise against various bacterial strains, including Mycobacterium tuberculosis. A study highlighted the synthesis of related pyrazolo derivatives that demonstrated significant antituberculotic activity through molecular docking studies, suggesting that modifications to the structure can enhance efficacy against resistant strains .
-
CNS Activity
- Some pyrazolo[4,3-c]pyridines have been explored for their neuroprotective effects and potential use in treating neurodegenerative diseases such as Alzheimer's disease. The ability to cross the blood-brain barrier and modulate neurotransmitter systems makes these compounds attractive candidates for further development .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrazolo derivatives. Key factors influencing activity include:
- Substituents on the phenyl ring and their electronic properties.
- The presence of functional groups such as carboxamides, which can enhance binding affinity to biological targets.
Case Studies
- Inhibition of Plk1
- Antitubercular Activity
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be systematically optimized?
The synthesis of complex heterocycles like this compound often involves multi-step protocols. For example, cyclocondensation reactions under reflux (e.g., glacial acetic acid/acetic anhydride mixtures at 8–10 hours) are common for forming pyrazolo-pyridine cores . To optimize yields, employ statistical experimental design (e.g., factorial or response surface methodologies) to minimize trial-and-error approaches. These methods identify critical parameters (temperature, solvent ratios, catalyst loading) and their interactions, reducing the number of required experiments while maximizing efficiency .
Q. How can the compound’s structure be unequivocally confirmed, and what analytical techniques are most reliable?
Structural confirmation requires a combination of:
- X-ray crystallography to resolve stereochemistry and verify substituent positioning, as demonstrated for similar pyrimidine derivatives .
- NMR spectroscopy : , , and 2D experiments (e.g., COSY, HSQC) to assign protons and carbons, particularly for distinguishing methoxypropyl and pyridin-3-yl groups.
- High-resolution mass spectrometry (HRMS) for molecular formula validation .
Advanced Research Questions
Q. What computational strategies can predict reaction pathways or intermediate stability during synthesis?
Quantum chemical calculations (e.g., density functional theory, DFT) can model transition states and intermediates, identifying energetically favorable pathways. For instance, reaction path search methods combined with experimental feedback loops (as used by ICReDD) enable rapid narrowing of viable synthetic routes . Molecular dynamics simulations may also assess solvent effects on reaction kinetics. Validate computational predictions with experimental data (e.g., kinetic isotope effects, intermediate trapping) .
Q. How can contradictory bioactivity data across studies be resolved?
Discrepancies in bioactivity often arise from variations in assay conditions (e.g., cell lines, solvent purity). To address this:
- Standardize protocols : Use validated cell lines (e.g., NCI-60 panel) and control for solvent effects (e.g., DMSO concentration ≤0.1%).
- Dose-response profiling : Perform IC determinations with ≥3 replicates to ensure reproducibility.
- Meta-analysis : Apply multivariate statistics to identify confounding variables across datasets .
Q. What methodologies elucidate the compound’s mechanism of action at the molecular level?
- Kinetic studies : Monitor enzyme inhibition (e.g., fluorescence-based assays) under varying substrate concentrations to determine inhibition constants ().
- Structural biology : Co-crystallize the compound with target proteins (e.g., kinases) to map binding interactions.
- Proteomics/metabolomics : Use mass spectrometry to identify downstream biomarkers or off-target effects .
Q. How can synthetic scalability challenges be addressed without compromising purity?
Scale-up requires balancing reaction efficiency and purification feasibility. For example:
- Continuous flow chemistry improves heat/mass transfer for exothermic steps.
- Membrane separation technologies (e.g., nanofiltration) can isolate the compound from byproducts without chromatography .
- Process analytical technology (PAT) monitors critical quality attributes (CQAs) in real-time to maintain consistency .
Methodological Notes
- Data Contradictions : Cross-validate findings using orthogonal techniques (e.g., SPR for binding affinity vs. enzymatic assays) .
- Experimental Design : Prioritize DOE over one-factor-at-a-time approaches to capture parameter interactions .
- Interdisciplinary Integration : Combine computational modeling (e.g., DFT), synthetic chemistry, and bioassays to accelerate discovery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
